![molecular formula C49H72N8O10 B115740 Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide CAS No. 154721-67-2](/img/structure/B115740.png)
Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide
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Overview
Description
Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide (SVLPFFVL) is a peptide that has been extensively studied due to its potential applications in various fields of research. This peptide is a synthetic analogue of the naturally occurring beta-amyloid peptide, which is involved in the development of Alzheimer's disease. SVLPFFVL has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in scientific research.
Mechanism Of Action
The mechanism of action of Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide is not fully understood. However, it is thought to exert its effects by binding to beta-amyloid peptides and preventing their aggregation. Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease, as well as to reduce oxidative stress and inflammation. Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide has also been shown to have potential applications in the treatment of other neurodegenerative diseases, such as Parkinson's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide is its ability to inhibit the aggregation of beta-amyloid peptides. This makes it a promising candidate for use in the development of new therapies for Alzheimer's disease. However, one of the limitations of Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide is its relatively high cost, which may limit its use in some research settings.
Future Directions
There are a number of future directions for research on Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide. One area of research is the development of new therapies for Alzheimer's disease based on Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide and related peptides. Another area of research is the investigation of the potential neuroprotective effects of Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide in other neurodegenerative diseases. Additionally, there is a need for further research into the mechanism of action of Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide, as well as its potential side effects and toxicity.
Conclusion:
In conclusion, Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide is a promising peptide with a wide range of potential applications in scientific research. Its ability to inhibit the aggregation of beta-amyloid peptides makes it a promising candidate for use in the development of new therapies for Alzheimer's disease. Further research is needed to fully understand the mechanism of action of Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide, as well as its potential side effects and toxicity.
Synthesis Methods
Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids onto a growing peptide chain, which is anchored to a solid support. The peptide is then cleaved from the support and purified using chromatography techniques.
Scientific Research Applications
Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide has been used in a variety of scientific research applications. It has been studied for its potential neuroprotective effects, as well as its ability to inhibit the aggregation of beta-amyloid peptides. Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide has also been investigated for its potential as a therapeutic agent for Alzheimer's disease.
properties
CAS RN |
154721-67-2 |
---|---|
Product Name |
Succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide |
Molecular Formula |
C49H72N8O10 |
Molecular Weight |
933.1 g/mol |
IUPAC Name |
4-[[(2S)-1-[[1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C49H72N8O10/c1-28(2)24-34(43(50)61)51-48(66)42(31(7)8)56-45(63)36(27-33-18-13-10-14-19-33)52-44(62)35(26-32-16-11-9-12-17-32)53-46(64)38-20-15-23-57(38)49(67)37(25-29(3)4)54-47(65)41(30(5)6)55-39(58)21-22-40(59)60/h9-14,16-19,28-31,34-38,41-42H,15,20-27H2,1-8H3,(H2,50,61)(H,51,66)(H,52,62)(H,53,64)(H,54,65)(H,55,58)(H,56,63)(H,59,60)/t34-,35+,36+,37?,38+,41+,42+/m1/s1 |
InChI Key |
OHFFIPKJXYBJBJ-AFRXTDCBSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)C(CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)CCC(=O)O |
SMILES |
CC(C)CC(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)CCC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)CCC(=O)O |
sequence |
VLPFFVL |
synonyms |
succinyl-Val-dLeu-Pro-Phe-Phe-Val-dLeu-NH2 succinyl-valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucinamide succinyl-VLPFFVL-NH2 |
Origin of Product |
United States |
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